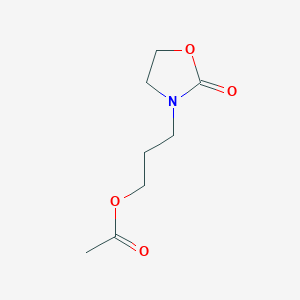

3-(3-Hydroxypropyl)-2-oxazolidinone Acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfosalicylic acid: is an organic compound with the chemical formula C₇H₆O₆S. It is a derivative of salicylic acid, where a sulfonic acid group is attached to the benzene ring. This compound is widely used in various chemical and biological applications, particularly in the detection of proteins in urine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfosalicylic acid is typically synthesized by the sulfonation of salicylic acid. The reaction involves the treatment of salicylic acid with sulfur trioxide (SO₃) in liquid sulfur dioxide (SO₂) at temperatures ranging from -20°C to 0°C. The reaction mixture is then evaporated at temperatures from -10°C to +10°C to obtain sulfosalicylic acid .

Industrial Production Methods: In industrial settings, the preparation of sulfosalicylic acid follows a similar route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of liquid SO₂ as a solvent helps in achieving a more efficient sulfonation process .

Chemical Reactions Analysis

Types of Reactions: Sulfosalicylic acid undergoes various chemical reactions, including:

Precipitation Reactions: It is commonly used to precipitate proteins from solutions, particularly in urine tests.

Complexation Reactions: Sulfosalicylic acid can form complexes with metal ions, such as iron (Fe³⁺), which is used in photometric determinations.

Common Reagents and Conditions:

Precipitation: The reagent used is typically a 3% solution of sulfosalicylic acid in water.

Complexation: The reaction with metal ions is usually carried out in an acidic medium (pH 1.8 - 2.5) to form colored complexes.

Major Products Formed:

Precipitation: The major product is the precipitated protein.

Complexation: The major product is the metal-sulfosalicylic acid complex, such as the Fe³⁺-sulfosalicylic acid complex.

Scientific Research Applications

Chemistry: Sulfosalicylic acid is used as a reagent in various analytical techniques, including the detection of proteins and the determination of metal ions in solutions .

Biology: In biological research, sulfosalicylic acid is used to precipitate proteins from biological samples, aiding in the analysis of protein content and composition .

Medicine: Sulfosalicylic acid is employed in clinical laboratories to detect proteinuria, an indicator of kidney disease .

Industry: In industrial applications, sulfosalicylic acid is used in the preparation of deep eutectic solvents, which are environmentally friendly alternatives to traditional solvents .

Mechanism of Action

Sulfosalicylic acid exerts its effects primarily through its ability to precipitate proteins. The sulfonic acid group interacts with the protein molecules, causing them to aggregate and precipitate out of solution. This property is utilized in urine tests to detect the presence of proteins, which is indicative of various medical conditions .

Comparison with Similar Compounds

Salicylic Acid: The parent compound of sulfosalicylic acid, used in various pharmaceutical and cosmetic applications.

Trichloroacetic Acid: Another compound used for protein precipitation but with different chemical properties and applications.

Uniqueness: Sulfosalicylic acid is unique in its ability to form stable complexes with metal ions and its effectiveness in protein precipitation. Its use in deep eutectic solvents also highlights its versatility and environmental benefits .

Conclusion

Sulfosalicylic acid is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, such as protein precipitation and metal complexation, make it an invaluable reagent in various scientific and industrial processes.

Properties

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)propyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-7(10)12-5-2-3-9-4-6-13-8(9)11/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJSMGMTPGFFHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCN1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455767 |

Source

|

| Record name | 3-(2-Oxo-1,3-oxazolidin-3-yl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87010-30-8 |

Source

|

| Record name | 3-(2-Oxo-1,3-oxazolidin-3-yl)propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)

![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)

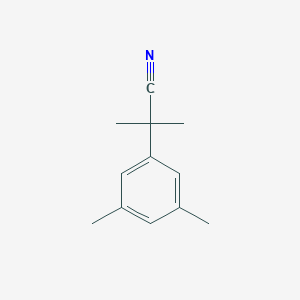

![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)

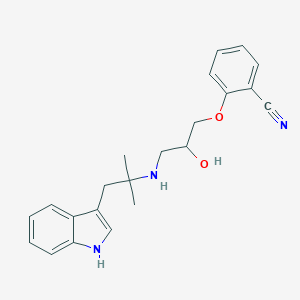

![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)